![molecular formula C19H19NO5S B3739057 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide](/img/structure/B3739057.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide
Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide, also known as AM404, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its analgesic, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is known to act on the endocannabinoid system, which is involved in the regulation of pain, inflammation, and other physiological processes. Specifically, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide inhibits the reuptake of the endocannabinoid anandamide, leading to increased levels of this molecule in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the therapeutic properties of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of anandamide in the body, leading to analgesic and anti-inflammatory effects. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have neuroprotective effects, making it a potential treatment for neurological conditions such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide in lab experiments is its well-defined mechanism of action. Additionally, it has been extensively studied in animal models, providing a wealth of data on its effects. However, one limitation of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are a number of future directions for research on N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide. One area of interest is its potential use in the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential side effects. Finally, there is interest in developing new analogues of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide with improved therapeutic properties.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been shown to have analgesic effects, making it a potential candidate for the treatment of chronic pain. Additionally, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide has been shown to have anti-inflammatory properties, which could make it a potential treatment for inflammatory conditions such as arthritis.
properties
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-ethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-4-24-15-6-8-16(9-7-15)26(22,23)20-14-5-10-18-17(11-14)19(12(2)21)13(3)25-18/h5-11,20H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOXYWBHTDCLEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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